molecular formula C23H20N6O5S B11382853 1-(4-ethoxyphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11382853
M. Wt: 492.5 g/mol
InChI Key: FXPLQUJRKPUFSG-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where an ethoxyphenyl group is introduced onto the pyridazine ring using suitable reagents and catalysts.

    Attachment of the Pyrimidinylsulfonyl Group: This step involves the sulfonylation reaction where a pyrimidinylsulfonyl group is attached to the phenyl ring using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
  • 1-(4-PROPYLOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

1-(4-ETHOXYPHENYL)-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20N6O5S

Molecular Weight

492.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C23H20N6O5S/c1-2-34-18-8-6-17(7-9-18)29-15-12-20(30)21(27-29)22(31)26-16-4-10-19(11-5-16)35(32,33)28-23-24-13-3-14-25-23/h3-15H,2H2,1H3,(H,26,31)(H,24,25,28)

InChI Key

FXPLQUJRKPUFSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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